4-Amino-1H-pyrazole-5-carboxamide dihydrochloride
Description
Significance of the Pyrazole-5-carboxamide Scaffold in Chemical Science Research
The pyrazole (B372694) ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a wide range of chemical and biological properties. nih.govnih.gov This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties. nih.govnih.govmdpi.com
The addition of a carboxamide group at the 5-position of the pyrazole ring creates the pyrazole-5-carboxamide scaffold. This functional group enhances the molecule's ability to form hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors. This has made the pyrazole-carboxamide scaffold a focal point in the design of targeted therapeutics. nih.gov For instance, derivatives of this scaffold have been investigated as potent inhibitors of enzymes such as succinate (B1194679) dehydrogenase (SDH) in fungi, leading to the development of new antifungal agents. acs.org Furthermore, the versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its activity and specificity for a given biological target. nih.govresearchgate.net
Historical and Current Research Trajectory of 4-Amino-1H-pyrazole-5-carboxamide and its Derivatives
The study of pyrazoles dates back to the 19th century, with their synthesis first reported in 1883. nih.gov However, intensive investigation into their pharmacological potential gained significant momentum in the latter half of the 20th century. Aminopyrazoles, in particular, have been identified as versatile frameworks in drug discovery. mdpi.com The position of the amino group on the pyrazole ring significantly influences the compound's biological activity, with 5-aminopyrazoles (5APs) being extensively studied for their utility as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. mdpi.com
Historically, research focused on the synthesis of various aminopyrazole derivatives and screening them for a wide range of biological activities. Modern research has become more target-oriented, employing structure-based drug design and combinatorial chemistry to develop potent and selective inhibitors for specific biological targets.
Current research on derivatives of 4-Amino-1H-pyrazole-5-carboxamide is robust, with numerous studies focusing on creating novel therapeutic agents. For example, researchers have designed and synthesized series of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to combat drug resistance in cancer. nih.gov Another area of active investigation involves modifying the core structure to develop potent inhibitors for kinases like FLT3 (Fms-like tyrosine kinase 3) and CDKs (Cyclin-dependent kinases) for the treatment of acute myeloid leukemia (AML). mdpi.com
The following tables summarize key research findings on derivatives related to the 4-Amino-1H-pyrazole-5-carboxamide scaffold.
Table 1: Research on Kinase Inhibitor Derivatives
| Derivative Class | Target Kinase(s) | Key Findings |
|---|---|---|
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | A representative compound demonstrated nanomolar activities against multiple FGFRs and strongly suppressed the proliferation of various cancer cell lines. nih.gov |
| 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamides | FLT3, CDK2/4 | A lead compound showed potent inhibitory activity against FLT3 and its mutants, as well as excellent anti-proliferative effects on leukemia cells. mdpi.com |
Table 2: Research on Antimicrobial and Other Derivatives
| Derivative Class | Target/Application | Key Findings |
|---|---|---|
| Pyrazole Carboxamides with Diarylamine Scaffold | Fungal Succinate Dehydrogenase (SDH) | A lead compound exhibited potent in vivo antifungal activity against Rhizoctonia solani, a plant pathogen. acs.orgresearchgate.net |
| 5-amino-3-((phenylamino)-N-(phenylamino)-1H-pyrazole-4-carboxamides | Anti-tubercular | Identified compounds with potent activity against Mycobacterium tuberculosis and lower cytotoxicity compared to standard drugs. mdpi.com |
Academic Relevance and Scope of Research on 4-Amino-1H-pyrazole-5-carboxamide Dihydrochloride (B599025)
The primary academic relevance of 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride lies in its role as a chemical intermediate or building block. In its dihydrochloride salt form, the compound exhibits increased stability and solubility in certain solvents, which can be advantageous for synthetic procedures. Researchers in organic and medicinal chemistry utilize this compound as a starting material for the construction of more elaborate molecules. acs.org
The scope of research involving this specific compound is therefore defined by its synthetic utility. It provides a foundational scaffold onto which various functional groups can be introduced. The amino group and the carboxamide group on the pyrazole ring are reactive sites that can be readily modified, allowing for the synthesis of large libraries of derivatives for high-throughput screening in drug discovery programs. beilstein-journals.orgresearchgate.net While direct biological studies on the dihydrochloride salt itself are limited, its importance is underscored by the vast number of publications detailing the synthesis and biological evaluation of the derivatives it helps to create. nih.govmdpi.comnih.gov The N-unsubstituted 4-aminopyrazoles and their hydrochlorides have also shown potential as antioxidant agents in some studies. mdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-2-1-7-8-3(2)4(6)9;;/h1H,5H2,(H2,6,9)(H,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVYLWJBUVZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 1h Pyrazole 5 Carboxamide Dihydrochloride and Analogues
Established Synthetic Routes to the 4-Amino-1H-pyrazole-5-carboxamide Core
Traditional methods for the synthesis of the 4-amino-1H-pyrazole-5-carboxamide core often rely on well-established organic reactions that have been refined over time. These routes typically involve the formation of the pyrazole (B372694) ring as the key step.
Cyclization Reactions for Pyrazole Ring Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazoles. The Thorpe-Ziegler cyclization, for instance, is a notable method for preparing 4-aminopyrazoles. This reaction involves the intramolecular cyclization of a dinitrile, which can be formed from the reaction of an enaminonitrile with a halo compound. This approach provides a viable route to 4-aminopyrazole derivatives with various substituents. mdpi.com
Another approach involves the reaction of 2-cyanothioacetamides with hydrazine (B178648). This reaction can proceed through the involvement of both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles with the elimination of hydrogen sulfide. nih.gov
Condensation Reactions Involving Hydrazine Derivatives
The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. mdpi.comchim.it This reaction can be adapted to produce 4-aminopyrazole derivatives by using appropriately substituted starting materials. For example, the reaction of cyanoacetylhydrazine with chloroacetyl chloride yields N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which can then be cyclized to form a pyrazole ring. nih.gov
A common precursor for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the condensation of a para-substituted phenyl hydrazine with ethoxymethylenemalononitrile (B14416). This reaction proceeds via reflux in an ethanol (B145695) medium. rsc.org The resulting aminopyrazole carbonitrile can then be further functionalized.
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| Enaminonitrile | α-haloketone | 4-Aminopyrazole derivative | Thorpe-Ziegler Cyclization mdpi.com |
| 2-Cyanothioacetamide | Hydrazine | 3,5-Diaminopyrazole | Cyclization nih.gov |
| Cyanoacetylhydrazine | Chloroacetyl chloride | Pyrazole derivative | Condensation/Cyclization nih.gov |
| para-Substituted phenyl hydrazine | Ethoxymethylenemalononitrile | 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Condensation rsc.org |
Multi-step Organic Synthesis Approaches
The synthesis of complex 4-amino-1H-pyrazole-5-carboxamide analogues often requires multi-step synthetic sequences. These routes offer the flexibility to introduce a variety of functional groups at different positions of the pyrazole ring. A general strategy involves the initial formation of a substituted pyrazole, followed by functional group transformations to introduce the amino and carboxamide moieties.
For instance, a multi-step synthesis could begin with the condensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound. The resulting 1-(4-nitrophenyl)-1H-pyrazole is then subjected to reduction of the nitro group to an amine. This amino group can then be further functionalized, and other substituents on the pyrazole ring can be modified to yield the desired carboxamide derivative. nih.govafinitica.com Another example involves the coupling of 4-nitropyrazole-3-carboxylic acid with an amine, followed by the reduction of the nitro group to yield a 4-aminopyrazole-3-carboxamide derivative. mdpi.com
Advanced and Regioselective Synthesis Strategies for 4-Amino-1H-pyrazole-5-carboxamide Derivatives
To overcome the limitations of classical methods, such as lack of regioselectivity and harsh reaction conditions, advanced synthetic strategies have been developed. These methods often provide higher yields, greater functional group tolerance, and better control over the regiochemical outcome.
Michael-Type Additions in Pyrazole Synthesis
While not a direct method for the synthesis of the pyrazole ring itself, Michael-type additions are crucial for the functionalization of pre-existing pyrazole scaffolds. The introduction of substituents at the C4 position of the pyrazole ring can be achieved through this reaction, which is essential for creating a library of analogues.
One-Pot Multicomponent Reactions Towards Pyrazole Analogues
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecules in a single step from three or more starting materials.
A notable example is the three-component reaction of an aldehyde, phenylhydrazine, and malononitrile, which can be catalyzed by various catalysts such as potassium phthalimide, to produce 5-aminopyrazole-4-carbonitriles in high yields. clockss.org This approach is environmentally friendly as it can be performed in green solvents like a mixture of ethanol and water.
Another one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov
| Reaction Type | Starting Materials | Product | Key Features |
| Three-component reaction | Aldehyde, Phenylhydrazine, Malononitrile | 5-Aminopyrazole-4-carbonitrile | One-pot, high yield, green solvent clockss.org |
| One-pot synthesis | 5-Aminopyrazole, Azlactone | 4-Arylpyrazolo[3,4-b]pyridin-6-one | Solvent-free, superbasic medium nih.gov |
Green Chemistry Principles in the Synthesis of 4-Amino-1H-pyrazole-5-carboxamide Derivatives
The application of green chemistry principles to the synthesis of pyrazole derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com These strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green techniques applicable to the synthesis of 4-Amino-1H-pyrazole-5-carboxamide derivatives include the use of alternative energy sources, eco-friendly solvents, and catalyst-free or recyclable catalyst systems. benthamdirect.comresearchgate.net
Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as effective tools in the synthesis of pyrazole derivatives. nih.govbenthamdirect.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. In one study, a four-component condensation to produce pyrano[2,3-c]pyrazole derivatives was completed in just 25 minutes with an 88% yield under microwave irradiation, whereas conventional heating required 1.4 hours for an 80% yield. nih.gov Similarly, ultrasound irradiation promotes reactions by creating localized high-pressure and high-temperature zones, often leading to higher yields and shorter reaction times under milder conditions. nih.gov This method has been successfully used for the efficient four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium. nih.gov
Eco-friendly Solvents and Solvent-Free Reactions: The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. Water and ethanol-water mixtures are increasingly used as green solvents in pyrazole synthesis. nih.gov Reactions conducted in water benefit from its non-toxic nature and can be facilitated by techniques like ultrasonic irradiation. nih.gov Furthermore, solvent-free reactions represent an even greener approach. tandfonline.com One such method involves the synthesis of pyrazole derivatives at room temperature in the presence of a commercially available and recoverable organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), achieving good yields of 75–86%. tandfonline.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, embodying principles of atom and step economy. nih.gov The one-pot synthesis of pyranopyrazoles, for example, involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.gov This approach simplifies the synthetic process, reduces the number of purification steps, and minimizes waste generation. nih.gov
The table below summarizes various green chemistry approaches used in the synthesis of pyrazole derivatives, which can be adapted for 4-Amino-1H-pyrazole-5-carboxamide and its analogues.
| Green Chemistry Approach | Technique/Reagent | Advantages | Reference |
| Alternative Energy | Microwave Irradiation | Reduced reaction time, improved yields | nih.gov |
| Ultrasound Irradiation | Milder conditions, improved purity, reduced need for harsh reagents | nih.gov | |
| Green Solvents | Water, Water-Ethanol | Eco-friendly, non-toxic | nih.gov |
| Solvent-Free | Tetrabutylammonium bromide (TBAB) | Environmentally friendly, shorter reaction times, good yields | tandfonline.com |
| Process Intensification | Multicomponent Reactions (MCRs) | Atom economy, step economy, simplified purification | nih.gov |
Synthesis of Precursor Intermediates for 4-Amino-1H-pyrazole-5-carboxamide Dihydrochloride (B599025)
The synthesis of 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride relies on the availability of key precursor intermediates. The construction of the aminopyrazole core typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. chim.it
One of the most common routes to synthesize 5-aminopyrazole derivatives involves the reaction of hydrazines with β-ketonitriles. chim.it A direct synthesis method starts from esters, which undergo a tert-butoxide-assisted Claisen condensation to form β-ketonitrile intermediates. These intermediates are then treated with a hydrazine to yield the 5-aminopyrazole. chim.it
Another critical class of precursors are α,β-unsaturated nitriles. For instance, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be synthesized by refluxing a mixture of a para-substituted phenyl hydrazine with ethoxymethylenemalononitrile in an ethanol medium. rsc.org This reaction provides a direct route to the substituted aminopyrazole carbonitrile core.
A versatile method for preparing 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are structural isomers and important precursors for various heterocyclic compounds, starts from 3-oxoalkanonitriles. mdpi.com The synthesis pathway is outlined below:
Preparation of 3-Oxoalkanonitriles (5a-c): These precursors can be synthesized from enaminones, which are reacted with hydroxylamine (B1172632) hydrochloride to form aldoximes. The aldoximes are then converted to the 3-oxoalkanonitriles in a basic medium. mdpi.com
Formation of Intermediate (6a-c): The 3-oxoalkanonitriles are then reacted with trichloroacetonitrile (B146778) to afford 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles. mdpi.com
Cyclization to Aminopyrazole (8a-c): Finally, these intermediates are condensed with hydrazine to yield the 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.com
The following table details the synthesis of a key precursor, 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a). mdpi.com
| Step | Starting Material | Reagent(s) | Product | Yield |
| 1 | Enaminone | Hydroxylamine hydrochloride, Base | 3-Oxo-3-phenylpropanenitrile (5a) | 89% |
| 2 | 3-Oxo-3-phenylpropanenitrile (5a) | Trichloroacetonitrile | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a) | 82% |
| 3 | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a) | Hydrazine | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a) | 93% |
These methods highlight the common strategies for obtaining the essential pyrazole-carbonitrile and pyrazole-carboxamide frameworks needed for the synthesis of the target compound and its analogues.
Derivatization Strategies for Structural Modification of 4-Amino-1H-pyrazole-5-carboxamide
Structural modifications of the 4-Amino-1H-pyrazole-5-carboxamide scaffold are crucial for developing analogues with diverse properties. nih.gov Derivatization can be targeted at the pyrazole ring itself or at the amino and carboxamide functional groups. nih.gov
Introducing substituents on the pyrazole ring, particularly on the nitrogen atoms, is a common strategy for creating structural diversity. N-arylation and N-alkylation reactions are frequently employed. Transition-metal-catalyzed reactions, such as those using palladium or copper, are effective for N-arylation of aminopyrazoles. chim.it
For instance, 5-aminopyrazoles can react with various bielectrophiles to construct fused heterocyclic rings, effectively substituting the N1 and C5 positions. beilstein-journals.org A palladium-catalyzed reaction involving 5-aminopyrazole-4-carboxylate and β-haloaldehydes can generate a fused pyrazolo[3,4-b]pyridine nucleus. nih.gov This demonstrates a method for both substitution and annulation at the pyrazole core. The choice of reaction conditions and the nature of the reactants can control the regioselectivity of the substitution, leading to either pyrazolo[3,4-b]pyridines or their pyrazolo[1,5-a]pyrimidine (B1248293) isomers. nih.govbeilstein-journals.org
The exocyclic amino and carboxamide groups of 4-Amino-1H-pyrazole-5-carboxamide are key sites for derivatization. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the 5-NH2 group, the 1-NH group, and the 4-CH group, with the 5-amino group being the most reactive. nih.gov
Modifications of the Amino Group: The amino group can undergo a variety of reactions. For example, the condensation of 4-carboxamide-5-aminopyrazole with benzoyl isothiocyanate in dry acetone (B3395972) leads to the formation of a benzoylthioureido derivative. nih.govbeilstein-journals.org This demonstrates the nucleophilicity of the amino group and its utility in building more complex structures. Further reactions can be carried out on this new moiety. nih.govbeilstein-journals.org
Modifications of the Carboxamide Group: The carboxamide group can also be chemically transformed. A multi-step synthesis reported by Venkatesan et al. illustrates the conversion of a pyrazolo[3,4-d]pyrimidinone, derived from a 4-carboxamide-5-aminopyrazole precursor, into a carboxylic ester. beilstein-journals.org This transformation involved chlorination with phosphorus oxychloride, followed by cyanation, hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification. beilstein-journals.org This sequence showcases the versatility of the carboxamide group as a handle for introducing other functionalities.
The table below provides examples of derivatization reactions for the amino and carboxamide groups on a 5-aminopyrazole-4-carboxamide core.
| Functional Group | Reagent(s) | Product Type | Reference |
| Amino Group | Benzoyl isothiocyanate | Benzoylthioureido derivative | nih.govbeilstein-journals.org |
| Carboxamide Group | 1. POCl₃ 2. Cyanation 3. Hydrolysis 4. Esterification | Carboxylic ester | beilstein-journals.org |
Chemical Reactivity and Transformation Studies of 4 Amino 1h Pyrazole 5 Carboxamide
Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Nucleus
The pyrazole ring is generally susceptible to electrophilic attack, with the substitution pattern being heavily influenced by the existing substituents.
Electrophilic Substitution:
In unsubstituted pyrazole, electrophilic substitution predominantly occurs at the C4 position. scribd.com The presence of the powerful activating amino group at the C4 position in 4-Amino-1H-pyrazole-5-carboxamide deactivates this primary site for further ring substitution. Consequently, electrophilic attack is often directed to the amino group itself or, under harsh conditions, potentially to the C3 position.
Common electrophilic substitution reactions for the pyrazole nucleus include nitration, halogenation, and sulfonation. scribd.commdpi.com However, for 4-Amino-1H-pyrazole-5-carboxamide, the amino group's nucleophilicity is the primary site of reaction with electrophiles. For instance, reactions with acylating or alkylating agents would likely lead to N-acylation or N-alkylation of the 4-amino group rather than substitution on the pyrazole ring.
Nucleophilic Substitution:
The electron-rich nature of the pyrazole ring, further enhanced by the C4-amino group, generally makes it resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of a good leaving group on the ring. The primary nucleophilic character of the molecule resides in the exocyclic amino group. This group can readily participate in reactions, such as condensation with carbonyl compounds or substitution reactions, acting as the nucleophile. ekb.egnih.gov For example, the amino group can react with aldehydes or ketones to form Schiff bases or undergo condensation with β-dicarbonyl compounds. nih.gov
Table 1: Substitution Reaction Profile of the Pyrazole Nucleus
| Reaction Type | Reactivity of the Pyrazole Ring | Primary Site of Reactivity | Example Transformation |
|---|---|---|---|
| Electrophilic Substitution | Generally activated, but C4 position is blocked. | Exocyclic 4-amino group. | N-acylation or N-alkylation of the amino group. |
| Nucleophilic Substitution | Generally deactivated due to high electron density. | Exocyclic 4-amino group acts as the nucleophile. | Condensation with carbonyls (e.g., 5-nitrofuran-2-carbaldehyde). ekb.eg |
Oxidation and Reduction Pathways of 4-Amino-1H-pyrazole-5-carboxamide
Oxidation:
The 4-amino-1H-pyrazole moiety is susceptible to oxidation, although specific pathways for this compound are not extensively detailed in the literature. The amino group can be a primary target for oxidizing agents. Electrochemical oxidation represents a potential method for functionalizing pyrazole-type compounds, often proceeding via the formation of radical cations. mdpi.com The electron-donating nature of the amino group would likely lower the oxidation potential of the pyrazole ring, making it more prone to oxidative degradation under strong oxidizing conditions.
Reduction:
The pyrazole ring is generally stable to reduction under typical catalytic hydrogenation conditions. The most relevant reduction pathway associated with this class of compounds is the synthesis of the 4-amino group itself. This is commonly achieved through the chemical reduction of a precursor, such as a 4-nitropyrazole or a 4-nitrosopyrazole derivative. mdpi.com This transformation is a key step in the synthesis of many 4-aminopyrazole compounds.
Common reduction methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.
Chemical Reduction: Employing reagents such as tin(II) chloride in hydrochloric acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) oxide hydroxide. mdpi.comjst.go.jp Another documented pathway involves the reduction of 4-hydroxyiminopyrazol-5-ones to yield 4-aminopyrazole derivatives. mdpi.com
Table 2: Summary of Oxidation and Reduction Reactions
| Process | Substrate Moiety | Typical Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | Pyrazole Ring / Amino Group | Strong oxidizing agents, Electrooxidation | Potential for ring opening or N-oxide formation | mdpi.com |
| Reduction | 4-Nitro-1H-pyrazole-5-carboxamide | H₂, Pd/C or Hydrazine Hydrate, FeO(OH) | 4-Amino-1H-pyrazole-5-carboxamide | mdpi.comjst.go.jp |
| Reduction | 4-Hydroxyiminopyrazol-5-one derivative | Reducing agents | 4-Aminopyrazole derivative | mdpi.com |
Mechanistic Insights into Chemical Transformations
The mechanisms of reactions involving 4-Amino-1H-pyrazole-5-carboxamide are analogous to those of other substituted aromatic amines and pyrazoles.
Electrophilic Attack on the Amino Group: When the exocyclic amino group acts as a nucleophile, the reaction proceeds via the lone pair of electrons on the nitrogen atom attacking an electrophilic center. For example, in an acylation reaction, the nitrogen attacks the electrophilic carbonyl carbon of an acyl halide or anhydride, followed by the elimination of a leaving group to form an N-acylated product.
Reduction of a 4-Nitro Precursor: The catalytic hydrogenation of a 4-nitropyrazole to form the 4-amino derivative involves a series of steps on the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamino intermediates, before the final amine is formed. The process involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitro group.
Table 3: Proposed Mechanistic Steps for Key Transformations
| Transformation | Proposed Mechanism | Key Intermediates |
|---|---|---|
| N-Acylation of 4-Amino Group | Nucleophilic addition-elimination | Tetrahedral carbonyl intermediate |
| Reduction of 4-Nitropyrazole | Heterogeneous catalytic hydrogenation | Nitroso and hydroxylamino pyrazole species |
| Condensation with Aldehyde | Nucleophilic attack followed by dehydration | Carbinolamine (hemiaminal) intermediate |
Reactivity Profile and Stability Under Various Conditions
pH: As a dihydrochloride (B599025) salt, the compound is expected to be stable in acidic to neutral conditions. The amino group is protonated, reducing its nucleophilicity and susceptibility to oxidation. In basic conditions, the free amine is generated, which is more nucleophilic and more readily oxidized. The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating.
Temperature: The compound is a solid at room temperature and is expected to be thermally stable under normal storage conditions. High temperatures could lead to decomposition.
Oxidizing/Reducing Agents: The molecule is sensitive to strong oxidizing agents due to the presence of the amino group. It is generally stable to common reducing agents, although the pyrazole ring's stability can be compromised under very harsh reductive conditions.
Table 4: Stability and Reactivity Profile
| Condition | Stability/Reactivity | Notes |
|---|---|---|
| Acidic (e.g., HCl) | Generally stable. | Amino group is protonated as an ammonium (B1175870) salt. Potential for amide hydrolysis upon heating. |
| Neutral (e.g., Water) | Moderately stable. | May exhibit limited solubility. |
| Basic (e.g., NaOH) | Less stable; more reactive. | Free amino group is more nucleophilic and prone to oxidation. Amide hydrolysis is possible. |
| Oxidizing Agents | Unstable. | The amino-substituted ring is susceptible to oxidation. |
| Reducing Agents | Generally stable. | The pyrazole ring is resistant to mild reduction. |
Computational Chemistry and Theoretical Investigations of 4 Amino 1h Pyrazole 5 Carboxamide
Electronic Structure Elucidation via Quantum Mechanical Methods
Quantum mechanical methods are fundamental to exploring the electronic characteristics of 4-Amino-1H-pyrazole-5-carboxamide. These computational approaches allow for a detailed description of electron distribution, orbital energies, and molecular geometry, which collectively govern the molecule's chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of pyrazole (B372694) derivatives. mdpi.comeurasianjournals.com This approach is used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. Theoretical studies on related pyrazole systems frequently employ the B3LYP functional combined with a split-valence triple-zeta basis set, such as 6-311++G(d,p), to achieve a high level of accuracy. mdpi.commdpi.com These calculations provide the foundation for understanding the molecule's ground-state properties and serve as the starting point for more advanced analyses, such as Frontier Molecular Orbital (FMO) theory. For 4-Amino-1H-pyrazole-5-carboxamide, DFT calculations would typically begin with the optimization of its three-dimensional structure to find the lowest energy conformation, which is essential for the accurate prediction of all other electronic parameters.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are critical in determining the electronic and charge transfer properties within a molecule. jcsp.org.pk
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with the molecule's nucleophilicity and basicity. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, which relates to the molecule's electrophilicity. youtube.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. jcsp.org.pk A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is associated with higher reactivity and greater ease of electronic transitions. jcsp.org.pknih.gov
The distribution and energies of these orbitals are fundamental to predicting how the molecule will interact with other chemical species. jcsp.org.pk
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.67 | Indicates electron-donating capability (nucleophilicity). |
| ELUMO | -1.79 | Indicates electron-accepting capability (electrophilicity). |
| Energy Gap (ΔE) | 3.88 | Correlates with chemical stability and reactivity. |
Data is illustrative, based on values for similar pyrazole-carboxamide structures found in the literature. jcsp.org.pk
Quantum-Chemical Characterization of Electronic Parameters
From the HOMO and LUMO energy values obtained through DFT calculations, several global quantum-chemical parameters can be derived to further characterize the reactivity of 4-Amino-1H-pyrazole-5-carboxamide. nih.gov These descriptors provide a quantitative measure of various aspects of the molecule's chemical behavior.
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
These parameters are invaluable for comparing the reactivity of different molecules and for understanding structure-activity relationships. researchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ ≈ (-EHOMO - ELUMO) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (-EHOMO + ELUMO) / 2 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to act as an electrophile. |
Tautomerism Studies of Aminopyrazole Carboxamides
Tautomerism is a critical phenomenon in pyrazole chemistry, involving the migration of a proton to create structural isomers that can exist in equilibrium. researchgate.net For 4-Amino-1H-pyrazole-5-carboxamide, both annular and side-chain tautomerism are theoretically possible. Computational studies are essential for determining the relative stability of these different forms. researchgate.net
Prototropic Annular Tautomerism
Prototropic annular tautomerism in N-unsubstituted pyrazoles involves the migration of the pyrazole ring proton between the two adjacent nitrogen atoms (N1 and N2). nih.gov For 4-Amino-1H-pyrazole-5-carboxamide, this results in two possible tautomers: 4-amino-1H-pyrazole-5-carboxamide and 4-amino-2H-pyrazole-5-carboxamide.
The relative stability of these tautomers is highly influenced by the electronic nature of the substituents on the pyrazole ring. mdpi.comresearchgate.net Electron-donating groups (like the amino group) and electron-withdrawing groups (like the carboxamide group) can stabilize or destabilize a tautomer depending on their position. Theoretical calculations have shown that for pyrazoles with both amino and carboxamide/ester groups, the tautomer with the amide or ester group at position 3 (relative to the N-H group) is often more stable in the solid state. researchgate.netnih.gov However, the equilibrium can be affected by the solvent environment, with more polar solvents potentially favoring more polar tautomers. nih.govresearchgate.net DFT calculations are used to compute the relative energies and Gibbs free energies of the tautomers in the gas phase and in various solvents to predict the predominant form under different conditions. mdpi.comnih.gov
| Factor | Influence on Tautomer Stability |
|---|---|
| Substituent Electronic Effects | Electron-donating vs. electron-withdrawing character of groups at C3, C4, and C5 determines the most stable position of the ring N-H proton. researchgate.net |
| Solvent Polarity | Polar solvents can shift the equilibrium towards the more polar tautomer. researchgate.net |
| Intramolecular Hydrogen Bonding | The possibility of forming internal hydrogen bonds can significantly stabilize a specific tautomeric form. |
| Intermolecular Interactions | In the solid state, crystal packing forces and intermolecular hydrogen bonding networks can lock the molecule into a single tautomeric form. nih.gov |
Side-Chain Tautomerism
In addition to the ring-based tautomerism, the carboxamide group at the C5 position can theoretically exhibit amide-iminol tautomerism. This involves the migration of a proton from the nitrogen atom to the oxygen atom of the carbonyl group, converting the amide (-C(=O)-NH2) into its iminol (-C(OH)=NH) form.
While theoretically possible, computational and experimental studies on primary amides consistently show that the amide tautomer is significantly more stable than the iminol tautomer. The energy difference is typically large enough that the iminol form is not present in any significant concentration at equilibrium. Quantum chemical calculations can precisely quantify this energy difference by optimizing the geometries of both the amide and iminol forms of 4-Amino-1H-pyrazole-5-carboxamide and comparing their total electronic energies. This analysis would confirm the overwhelming preference for the amide structure.
Influence of Substituents on Tautomeric Equilibria
The phenomenon of prototropic tautomerism is a fundamental characteristic of pyrazole and its derivatives. mdpi.com For N-unsubstituted pyrazoles such as 4-Amino-1H-pyrazole-5-carboxamide, the position of the annular proton can shift between the two nitrogen atoms (N1 and N2), leading to different tautomeric forms. The stability and equilibrium between these tautomers are not intrinsic but are heavily influenced by the electronic nature of the substituents on the pyrazole ring and the surrounding environment. nih.gov
Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have provided significant insights into these equilibria. nih.govnih.gov For a molecule like 4-Amino-1H-pyrazole-5-carboxamide, two key substituents dictate the electronic landscape: the amino (-NH₂) group at position 4 and the carboxamide (-CONH₂) group at position 5.
Theoretical calculations on substituted pyrazoles have shown that the preferred tautomeric form is the one where the N-H group of the pyrazole ring is closer to the more electron-donating substituent, or conversely, the lone pair-bearing nitrogen atom is closer to the more electron-withdrawing substituent. nih.gov The amino group is a strong π-electron donor, while the carboxamide group is electron-withdrawing. This electronic push-pull relationship across the pyrazole ring is a critical determinant of the tautomeric preference.
Ab initio MP2/6-311++G** calculations on a range of substituted pyrazoles concluded that groups capable of electron donation through the π-system, such as -NH₂ and -CONH₂, tend to favor the tautomer where the substituent is at the C3 position (adjacent to the NH group). nih.gov In the case of 4-Amino-1H-pyrazole-5-carboxamide, this general principle suggests a complex interplay. However, studies on pyrazoles with both amino and amide/ester groups indicate that factors like internal hydrogen bonds and the polarity of the environment can shift the equilibrium. nih.gov For instance, theoretical calculations on an isolated amino-substituted pyrazole predicted the preference for one tautomer, but this preference diminished in polar solvents, leading to a tautomeric equilibrium. nih.gov
| Substituent Type | General Effect on Pyrazole Tautomerism | Predicted Influence on 4-Amino-1H-pyrazole-5-carboxamide |
| Electron Donating (e.g., -NH₂) ** | Stabilizes the tautomer where the substituent is adjacent to the annular N-H group. nih.gov | The -NH₂ group at C4 influences the electron density of the entire ring, contributing to the overall stability. |
| Electron Withdrawing (e.g., -CONH₂) ** | Stabilizes the tautomer where the substituent is adjacent to the lone pair-bearing annular nitrogen. nih.gov | The -CONH₂ group at C5 will preferentially favor the tautomer where the proton is on the N1 nitrogen. |
This table summarizes the general electronic effects of substituents on pyrazole tautomeric equilibria based on published computational studies.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) is a powerful computational tool used to visualize and quantify the three-dimensional charge distribution of a molecule. rsc.org It serves as a map of electrostatic potential on the electron density surface, revealing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). researchgate.net This analysis is crucial for predicting non-covalent interactions, reactivity sites, and molecular recognition patterns.
For 4-Amino-1H-pyrazole-5-carboxamide, an MESP analysis would highlight several key features:
Negative Potential Regions: The most negative electrostatic potentials are expected to be localized around the "pyridine-like" nitrogen atom of the pyrazole ring (the one not bonded to hydrogen) and the oxygen atom of the carboxamide group. researchgate.net These regions, rich in electron density from lone pairs, are the primary sites for electrophilic attack and act as hydrogen bond acceptors.
Positive Potential Regions: Regions of positive electrostatic potential will be concentrated around the hydrogen atoms of the annular N-H group, the exocyclic amino (-NH₂) group, and the carboxamide (-CONH₂) group. These electron-deficient sites are susceptible to nucleophilic attack and are strong hydrogen bond donors.
Intermediate Regions: The carbon framework of the pyrazole ring and the phenyl group would generally exhibit intermediate or near-neutral potential, though influenced by the attached functional groups.
The MESP provides a quantitative understanding of the molecule's electronic surface. For instance, computed MESP values on the surfaces of pyrazole and related azoles show distinct negative potentials near the lone-pair-bearing nitrogen atoms and positive potentials near the N-H units. researchgate.net The precise values and distribution of these potentials in 4-Amino-1H-pyrazole-5-carboxamide dictate its interaction with other molecules, including water, and its ability to form specific hydrogen bonding networks.
| Molecular Region | Expected MESP Value | Predicted Role in Interactions |
| Carbonyl Oxygen (-C=O) | Strongly Negative | Primary Hydrogen Bond Acceptor |
| "Pyridine-like" Ring Nitrogen | Negative | Hydrogen Bond Acceptor; Site of Protonation |
| Amine & Amide Hydrogens (-NH₂) | Strongly Positive | Primary Hydrogen Bond Donor |
| Pyrazole Ring Hydrogen (-NH) | Positive | Hydrogen Bond Donor |
This table outlines the expected molecular electrostatic potential characteristics for different regions of the 4-Amino-1H-pyrazole-5-carboxamide molecule and their roles in intermolecular interactions.
Intermolecular Interactions and Hydrogen Bonding Networks in Pyrazole Derivatives
The molecular structure of 4-Amino-1H-pyrazole-5-carboxamide is rich with functional groups capable of forming strong and directional intermolecular interactions, particularly hydrogen bonds. The presence of multiple hydrogen bond donors (the pyrazole N-H, the amino -NH₂, and the carboxamide -NH₂) and acceptors (the pyrazole N and the carboxamide C=O) allows for the formation of complex and stable hydrogen-bonding networks in the solid state. mdpi.comscirp.org
Computational and crystallographic studies on related pyrazole carboxamides and dicarboxamides reveal common hydrogen-bonding motifs. mdpi.commdpi.com A frequent and stable arrangement is the amide-amide homosynthon, where two carboxamide groups from adjacent molecules form a ring motif known as an R²₂(8) ring. mdpi.com This interaction involves a pair of complementary N-H···O hydrogen bonds.
In the crystal structure of 4-Amino-1H-pyrazole-5-carboxamide, one can anticipate a variety of interactions:
Amide-Amide Dimers: Formation of the aforementioned R²₂(8) rings between the carboxamide groups of two molecules.
Pyrazole-Amide Chains: The pyrazole N-H donor of one molecule can interact with the carbonyl oxygen acceptor of another, while the "pyridine-like" nitrogen acceptor can interact with an amide N-H donor, leading to extended chains.
Amino Group Participation: The exocyclic amino group provides two additional N-H donors, which can form hydrogen bonds with the carbonyl oxygen or the "pyridine-like" nitrogen of neighboring molecules, further cross-linking the primary chains or sheets. researchgate.net
These extensive hydrogen bonding networks are the primary driving force for the crystal packing and significantly influence the compound's physical properties. nih.govnih.gov The interplay between these various possible interactions determines the final, most energetically favorable, three-dimensional structure. Theoretical calculations are essential for understanding the relative strengths of these different hydrogen bonds and predicting the most likely packing arrangements.
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Possible Supramolecular Motif |
| Carboxamide N-H | Carboxamide C=O | R²₂(8) Ring Synthon mdpi.com |
| Pyrazole N-H | Carboxamide C=O | C(n) Chain |
| Amino N-H | Carboxamide C=O | Cross-linking of chains/sheets |
| Amino N-H | Pyrazole "Pyridine-like" N | Cross-linking of chains/sheets |
| Carboxamide N-H | Pyrazole "Pyridine-like" N | C(n) Chain |
This table lists the potential hydrogen bonding interactions and resulting supramolecular motifs that could be formed by 4-Amino-1H-pyrazole-5-carboxamide in the solid state.
Mechanism of Action and Molecular Interactions of 4 Amino 1h Pyrazole 5 Carboxamide Derivatives
Molecular Binding and Recognition Mechanisms
The therapeutic potential of 4-Amino-1H-pyrazole-5-carboxamide derivatives is fundamentally linked to their structural ability to bind with high affinity and specificity to biological targets. This recognition is governed by a combination of non-covalent interactions, primarily hydrogen bonding and pi-pi stacking, which stabilize the ligand-target complex.
Hydrogen Bonding Interactions with Biological Macromolecules
Hydrogen bonds are pivotal to the binding affinity and selectivity of pyrazole (B372694) carboxamide derivatives. The pyrazole ring itself, with its pyrrole-like NH group and pyridine-like nitrogen atom, is an adept participant in forming these crucial connections. nih.gov In the context of enzyme inhibition, these interactions are frequently observed in the active sites of protein kinases and carbonic anhydrases. nih.govnih.gov
For instance, in kinase inhibition, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming key interactions with hinge region residues of the enzyme, mimicking the binding of the adenine (B156593) portion of ATP. nih.gov Similarly, the amino and carboxamide groups on the scaffold provide additional hydrogen bond donors and acceptors, further anchoring the molecule within the active site. mdpi.com Studies on 3-aminopyrazole (B16455) derivatives have shown that the 3-NH2 group can form hydrogen bonds with backbone residues like Asnα101 in the target protein. mdpi.com In complexes with cobalt, pyrazole ligands have demonstrated the ability to form three distinct N-H···N hydrogen bonds, linking molecules together and highlighting the scaffold's robust hydrogen-bonding capability. mdpi.com
Pi-Pi Stacking Interactions with Protein Residues
The aromatic nature of the pyrazole ring facilitates pi-pi stacking interactions, which are significant contributors to the binding energy of these derivatives with their protein targets. nih.gov These interactions typically occur with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the enzyme's active site. nih.govresearchgate.net
In kinase inhibitors, the pyrazole ring often fits into hydrophobic pockets, where it can engage in favorable stacking interactions. nih.gov Molecular docking studies of various pyrazole derivatives have repeatedly confirmed the presence of pi-pi stacking with key residues, such as Phe66 in the TMK enzyme, which enhances binding affinity. researchgate.net The combination of hydrogen bonding and pi-pi stacking allows these molecules to achieve high-affinity binding. For example, in certain cobalt complexes, the alignment of pyrazole rings promotes strong pi-pi stacking with short centroid-to-centroid distances of approximately 3.4 Å, which occurs in concert with hydrogen bonding. mdpi.com
Enzymatic Modulation and Inhibition Profiles
The functional consequence of the molecular binding of 4-Amino-1H-pyrazole-5-carboxamide derivatives is often the potent and selective modulation of enzyme activity. These compounds have been extensively studied as inhibitors of several key enzyme families.
Specific Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrases)
Kinase Inhibition: The pyrazole scaffold is a well-established framework for the design of protein kinase inhibitors. mdpi.comnih.gov Derivatives have shown potent activity against a multitude of kinases implicated in cancer and inflammatory diseases. nih.govmdpi.com For example, the pyrazol-4-yl urea (B33335) derivative AT9283 is a multitargeted inhibitor of Aurora A, Aurora B, JAK2, and Abl kinases. acs.org The versatility of the scaffold allows for the development of both highly selective and multi-targeted inhibitors. nih.gov
| Derivative Type | Target Kinase | Inhibition Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Pyrazol-4-yl urea (AT9283) | Aurora A | 3 nM | acs.org |
| Pyrazol-4-yl urea (AT9283) | Aurora B | 3 nM | acs.org |
| Pyrazole-based Akt1 inhibitor | Akt1 | 1.3 nM (IC₅₀) | nih.gov |
| 1,3-Diphenyl-N-benzyloxy-1H-pyrazole-4-carboxamide | (Antiproliferative, HeLa) | 1.18 µM (GI₅₀) | nih.gov |
Carbonic Anhydrase Inhibition: Pyrazole carboxamide derivatives bearing sulfonamide groups are potent inhibitors of human carbonic anhydrase (hCA) isozymes. nih.govtandfonline.com The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the enzyme's active site. tandfonline.com Different substitutions on the pyrazole ring can confer selectivity for various CA isoforms, such as the cytosolic hCA I and II, or the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| Pyrazole-3,4-dicarboxamide sulfonamides | hCA I | 0.119–3.999 µM | researchgate.net |
| Pyrazole-3,4-dicarboxamide sulfonamides | hCA II | 0.084–0.878 µM | researchgate.net |
| 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides | hCA IX | Potent, some better than AAZ (Kᵢ=25.8 nM) | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Some more potent than AAZ | nih.gov |
Modulation of Key Biochemical Signaling Pathways
By inhibiting specific enzymes, these derivatives can effectively modulate downstream signaling pathways. For instance, inhibition of kinases like p38 MAPK can interfere with inflammatory signaling cascades, such as the LPS-induced release of TNFα. mdpi.com Similarly, inhibiting IRAK4, a serine-threonine kinase, is an attractive strategy for treating inflammatory diseases by blocking signals from IL-1R and toll-like receptors (TLR). aminer.org
In a different context, certain pyrazole carboxamide derivatives have been shown to act as fungicides by targeting mitochondrial function. nih.gov The compound SCU2028, for example, inhibits the respiratory chain by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase), thereby disrupting the TCA cycle and oxidative phosphorylation pathways essential for fungal survival. nih.gov
Nucleic Acid Binding and Conformational Perturbation Studies
Beyond proteins, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with nucleic acids, suggesting an alternative mechanism for their biological effects, such as anticancer activity. jst.go.jpnih.gov These compounds are capable of binding to the minor groove of DNA. jst.go.jp
Experimental evidence from fluorescence spectroscopy, viscosity measurements, and DNA cleavage assays confirms this interaction. jst.go.jpnih.gov One derivative, pym-5, was found to have a DNA-binding affinity (K) of 1.06×10⁵ M⁻¹. nih.gov This binding can significantly affect DNA conformation and even lead to cleavage of supercoiled plasmid DNA, demonstrating a direct impact on nucleic acid structure and integrity. jst.go.jpnih.gov This interaction with DNA may contribute to the antiproliferative effects of these compounds through an off-target mechanism separate from kinase inhibition. jst.go.jp
DNA Minor Groove Binding Models
Certain derivatives of pyrazole carboxamide have been investigated for their potential to act as DNA-binding agents. Molecular docking studies have been employed to model the interaction between these compounds and DNA. A proposed model for some 1H-pyrazole-3-carboxamide derivatives suggests that they interact with the base pairs of DNA primarily through a groove-binding mode. jst.go.jp
The structure of these molecules, often featuring a chain-like conformation facilitated by amide bonds on the pyrazole ring, allows them to stretch along the DNA minor groove. jst.go.jp The pyrazole ring itself is thought to play a crucial role in this interaction. Its ability to form a rigid, electron-rich planar system allows it to embed within the DNA minor groove, where it can engage in π–π stacking interactions with the DNA bases, a common feature for effective DNA-binding. jst.go.jp The addition of flexible chemical groups to this pyrazole scaffold can further enhance binding affinities to the DNA strands. jst.go.jp
Experimental evidence supports these computational models. Spectroscopic and viscosity measurements have been used to confirm the binding ability of these compounds. For instance, the derivative 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) was found to have a high DNA-binding affinity, with a binding constant (K) of 1.06×10⁵ M⁻¹. jst.go.jpnih.gov This strong binding suggests a significant interaction that can affect DNA conformation. jst.go.jpnih.gov
Investigations of DNA Cleavage Activity
Beyond simply binding to DNA, some pyrazole carboxamide derivatives have demonstrated the ability to cleave DNA strands. This activity is typically investigated using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA, such as pBR322. In these assays, a compound that can cleave the DNA will convert the compact supercoiled form (Form I) into a more relaxed, nicked circular form (Form II) or a linear form (Form III).
Studies have shown that many pyrazole derivatives are capable of cleaving plasmid pBR322 DNA from its supercoiled form to the nicked circular form. researchgate.net The specific compound pym-5, which exhibited strong DNA binding, was also shown to possess DNA cleavage activity in a concentration-dependent manner. jst.go.jpnih.gov The appearance of Form II plasmid DNA was observed when pym-5 was added at concentrations as low as 5x10⁻⁷ M, with the effect increasing with higher concentrations. jst.go.jp This cleavage activity is believed to occur through a hydrolytic mechanism, where the uramido group of the compound attacks the phosphonate (B1237965) backbone of the DNA. jst.go.jp It is important to note that this activity is structure-dependent, as other similar pyrazole carboxamide derivatives tested in the same study did not exhibit any DNA cleavage effect. jst.go.jp
Receptor-Ligand Binding and Agonism/Antagonism
The structural diversity of 4-Amino-1H-pyrazole-5-carboxamide derivatives enables them to interact with a wide array of protein targets, acting as either inhibitors (antagonists) or activators (agonists).
Enzyme and Kinase Inhibition (Antagonism)
This class of compounds has been extensively explored for its potential as enzyme and kinase inhibitors.
Carbonic Anhydrase Inhibition: Novel pyrazole carboxamide derivatives have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for antiglaucoma agents. nih.govtandfonline.com In vitro studies have identified several potent inhibitors, with some compounds showing higher inhibitory effects than others, indicating a clear structure-activity relationship. nih.govtandfonline.com Further research into pyrazole carboxamides bearing sulfonamide moieties has yielded compounds with significant inhibitory activity. nih.gov The table below summarizes the inhibition constants (Kᵢ) for two of the most potent compounds from one such study. nih.gov
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 6a | 0.063 | 0.007 |
| 6b | 0.081 | 0.011 |
Data sourced from nih.gov
Kinase Inhibition: Pyrazole derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy. nih.gov Derivatives of 1H-pyrazole-3-carboxamide have been designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov For example, compound 8t demonstrated strong activity against FLT3 with a half-maximal inhibitory concentration (IC₅₀) of just 0.089 nM. nih.gov This compound also showed potent inhibition of cyclin-dependent kinases 2 and 4 (CDK2/4). nih.gov Other research has focused on developing these derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
G-Protein Coupled Receptor (GPCR) Agonism
In contrast to inhibitory roles, pyrazole-based molecules have also been successfully developed as agonists for G-protein coupled receptors.
Apelin Receptor Agonism: A novel pyrazole-based small molecule was identified as an agonist of the apelin receptor, a target for cardiovascular and metabolic diseases. nih.gov The initial lead compound, 9 , exhibited an EC₅₀ of 0.800 µM and a Kᵢ of 1.3 µM. nih.govresearchgate.net Through systematic structural modifications, more potent agonists were developed with EC₅₀ values below 100 nM. nih.gov Further optimization led to compounds like 13 , which showed a favorable agonist potency (cAMPi EC₅₀ = 162 nM) and was effective in animal models of metabolic syndrome. nih.gov These findings highlight the potential to design pyrazole carboxamide derivatives that activate, rather than inhibit, their biological targets. nih.govnih.gov
Molecular Target Identification and Validation in Preclinical Research Models for 4 Amino 1h Pyrazole 5 Carboxamide Analogues
Identification of Specific Kinase Targets
Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Analogues of 4-amino-1H-pyrazole-5-carboxamide have been developed as potent CDK inhibitors.
Preclinical studies have identified several pyrazole-based derivatives with significant inhibitory activity against CDK2. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, demonstrated potent CDK2 inhibition. nih.gov The compound designated as 15 in this series was the most potent, with a Kᵢ value of 0.005 µM for CDK2. nih.gov This compound also showed sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines. nih.gov Mechanistic studies in ovarian cancer cells confirmed that this compound reduced the phosphorylation of the retinoblastoma protein, a downstream target of CDK2, leading to cell cycle arrest and apoptosis. nih.gov
Another study focused on novel pyrazole (B372694) derivatives as potential CDK2/cyclin A2 enzyme inhibitors. rsc.org The most promising compounds from this series, 4, 7a, 7d, and 9 , exhibited IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org Compound 4 demonstrated significant anti-proliferative activity with a mean growth inhibition of 96.47% across a panel of 60 NCI cell lines. rsc.org Further investigations using Western blot analysis in HCT-116 cell lines validated the inhibitory effects of these compounds on CDK2. rsc.org
Additionally, research into pyrazole derivatives as dual VEGFR-2/CDK-2 inhibitors has yielded compounds with potent activity against both kinases. nih.gov In one study, compound 6b showed an IC₅₀ value of 0.458 μM for CDK-2, while compound 5a had an IC₅₀ of 0.311 μM. nih.gov
| Compound | Target Kinase | Inhibitory Concentration |
| 15 | CDK2 | Kᵢ = 0.005 µM |
| 9 | CDK2/cyclin A2 | IC₅₀ = 0.96 µM |
| 7d | CDK2/cyclin A2 | IC₅₀ = 1.47 µM |
| 7a | CDK2/cyclin A2 | IC₅₀ = 2.0 µM |
| 4 | CDK2/cyclin A2 | IC₅₀ = 3.82 µM |
| 5a | CDK-2 | IC₅₀ = 0.311 µM |
| 6b | CDK-2 | IC₅₀ = 0.458 µM |
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human tumors, making them attractive targets for cancer therapy. Pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases.
A notable example is AT9283 , a pyrazol-4-yl urea (B33335) derivative, which was identified as a multitargeted kinase inhibitor with potent activity against both Aurora A and Aurora B. acs.orgacs.org Structure-based optimization of a pyrazole-benzimidazole fragment led to the development of inhibitors with IC₅₀ values of approximately 3 nM for both kinases. acs.orgacs.org In cellular assays, AT9283 inhibited the growth of HCT116 cells and induced a polyploid phenotype, which is characteristic of Aurora B inhibition. acs.org
More recently, a series of new pyrazole-4-carboxamide analogues were developed as dual inhibitors of Aurora A and B. nih.gov Among these, compound 6k was highly effective, with IC₅₀ values of 16.3 nM against Aurora A and 20.2 nM against Aurora B. nih.gov This compound demonstrated significant cytotoxicity against HeLa and HepG2 cancer cell lines. nih.gov Molecular analysis confirmed its mechanism of action by showing inhibition of phosphorylated Aurora kinase A and phosphorylated Histone H3 (a substrate of Aurora B). nih.gov Treatment with 6k resulted in cell cycle arrest at the G2/M phase and a significant increase in polyploidy and abnormal mitosis. nih.gov
Other pan-Aurora kinase inhibitors with a pyrazole scaffold have also been investigated in preclinical and clinical studies. VX-680 , developed from an aminopyrazole linked to a quinazoline, inhibits Aurora A, B, and C with Kᵢ values of 0.7, 18, and 4.6 nM, respectively. nih.gov
| Compound | Target Kinase | Inhibitory Concentration |
| AT9283 | Aurora A / Aurora B | IC₅₀ ≈ 3 nM |
| 6k | Aurora A | IC₅₀ = 16.3 nM |
| 6k | Aurora B | IC₅₀ = 20.2 nM |
| VX-680 | Aurora A | Kᵢ = 0.7 nM |
| VX-680 | Aurora B | Kᵢ = 18 nM |
| VX-680 | Aurora C | Kᵢ = 4.6 nM |
p38 Mitogen-Activated Protein Kinase (p38MAPK)
The p38 Mitogen-Activated Protein Kinases (MAPKs) are key components of signaling pathways that respond to inflammatory cytokines and environmental stress. researchgate.net Inhibition of p38MAPK is a therapeutic strategy for inflammatory diseases.
A series of N-pyrazole, N'-aryl ureas have been extensively studied as p38 MAPK inhibitors. nih.gov These compounds bind to a key domain that is distinct from the ATP-binding site, which becomes accessible when the kinase adopts a specific conformation. nih.gov The optimization of these pyrazole urea-based inhibitors led to the selection of BIRB 796 as a clinical candidate. nih.gov This compound demonstrated significant improvements in binding affinity and cellular potency. nih.gov Another p38 MAPK inhibitor, Pexmetinib , showed efficacy in preclinical tumor models at various doses. mdpi.com
In a study evaluating 35 pyrazole carboxamide and carboxylic acid analogues, several compounds were tested for their inhibitory activity against SAPK2a (p38). nih.gov This screening identified derivatives with the potential to modulate p38 signaling, which could be beneficial in treating inflammatory conditions and cancer. nih.gov
| Compound | Target Kinase | Key Finding |
| BIRB 796 | p38 MAPK | Selected as a clinical candidate due to high potency. nih.gov |
| Pexmetinib | p38 MAPK | Efficacious in preclinical tumor xenograft models. mdpi.com |
| Pyrazole carboxamides | p38 (SAPK2a) | Identified as inhibitors in a kinase bioassay panel. nih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.
Several series of pyrazole-based analogues have shown potent VEGFR-2 inhibitory activity. In one study, novel 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated. nih.gov Compound 3i emerged as the most effective VEGFR-2 inhibitor with an IC₅₀ of 8.93 nM, which is nearly three-fold more active than the reference drug Sorafenib (IC₅₀ = 30 nM). nih.gov Compound 3a also demonstrated potent inhibition with an IC₅₀ of 38.28 nM. nih.gov In a prostate cancer xenograft model, compound 3i significantly suppressed tumor growth. nih.gov
Another study focused on fused pyrazole derivatives as dual EGFR and VEGFR-2 inhibitors. frontiersin.org Compound 9 was identified as the most potent VEGFR-2 inhibitor in this series, with an IC₅₀ of 0.22 μM. frontiersin.org Additionally, 1-(2-(pyridin-4-yl)ethyl)-1H-azole-5-carboxamides have been developed as both specific and dual inhibitors of VEGFR-2 and VEGFR-1, with some compounds showing in vitro and cell-based activities with IC₅₀ values below 100 nM. researchgate.net
| Compound | Target Kinase | Inhibitory Concentration |
| 3i | VEGFR-2 | IC₅₀ = 8.93 nM |
| 9 | VEGFR-2 | IC₅₀ = 0.22 µM |
| 3a | VEGFR-2 | IC₅₀ = 38.28 nM |
| Azole-5-carboxamides | VEGFR-2 | IC₅₀ < 100 nM |
Calcium-Dependent Protein Kinase 1 (CpCDPK1)
Calcium-Dependent Protein Kinase 1 (CDPK1) is a crucial enzyme in apicomplexan parasites like Cryptosporidium parvum and Toxoplasma gondii. As this kinase family is absent in humans, it represents a highly specific target for developing anti-parasitic drugs.
The 5-aminopyrazole-4-carboxamide scaffold has been successfully utilized to create potent and selective inhibitors of CDPK1. nih.gov These compounds, known as bumped kinase inhibitors (BKIs), have demonstrated low-nanomolar inhibitory potencies against CpCDPK1. nih.govnih.gov In preclinical models, lead compounds from this class substantially reduced the parasite burden in a neonatal mouse model of cryptosporidiosis. nih.govresearchgate.net Although a direct correlation between enzyme inhibition and in vitro parasite growth inhibition was not always observed, the in vivo efficacy highlights the therapeutic potential of targeting CpCDPK1. nih.govresearchgate.net For example, compounds 2, 4, 12, 14, and 16 all exhibited greater than 30% reduction of infection compared to untreated controls in the mouse model. researchgate.net
| Compound Class/Scaffold | Target Kinase | Key Finding |
| 5-aminopyrazole-4-carboxamide (AC) BKIs | CpCDPK1 | Low-nanomolar enzyme inhibition and potent in vitro parasite growth inhibition. nih.govnih.gov |
| AC-BKIs (2, 4, 12, 14, 16) | CpCDPK1 | >30% reduction of parasite infection in a neonatal mouse model. researchgate.net |
Bruton Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell development and signaling. It has emerged as a critical target for treating B-cell malignancies and autoimmune diseases.
Potent inhibitors of BTK have been identified based on an aminopyrazole carboxamide scaffold. These inhibitors can be designed to be either irreversible or reversible covalent inhibitors. By fine-tuning the covalent reactive group, researchers have developed highly selective BTK inhibitors. For example, cyanamide-based reversible-covalent inhibitors provided a high combination of BTK potency and selectivity over EGFR, a common off-target kinase.
Further research into imidazopyrazole-3-carboxamide derivatives has also yielded novel BTK inhibitors with high selectivity. Compounds 12a and 18a from this series showed potent inhibitory activity against BTK in vitro, with IC₅₀ values of 5.2 nM and 4.9 nM, respectively. In a xenograft model using TMD8 cells, both compounds significantly suppressed tumor growth, demonstrating their potential for further development.
| Compound Class/Scaffold | Compound | Target Kinase | Inhibitory Concentration |
| Imidazopyrazole-3-carboxamide | 18a | BTK | IC₅₀ = 4.9 nM |
| Imidazopyrazole-3-carboxamide | 12a | BTK | IC₅₀ = 5.2 nM |
| Aminopyrazole carboxamide | Cyanamide-based inhibitors | BTK | High potency and selectivity over EGFR |
Carbonic Anhydrase Isozyme Inhibition Profiles
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Analogues of pyrazole carboxamide have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II.
Several studies have synthesized novel pyrazole carboxamide derivatives and evaluated their inhibitory activity against hCA I and hCA II. For instance, a series of pyrazole-carboxamides bearing a sulfonamide moiety demonstrated potent inhibition, with Kᵢ values in the nanomolar to low micromolar range. sigmaaldrich.com Specifically, certain compounds showed Kᵢ values as low as 0.063 µM for hCA I and 0.007 µM for hCA II, indicating strong inhibitory potential. sigmaaldrich.com Another study reported pyrazole derivatives with Kᵢ values ranging from 5.13 to 16.9 nM for hCA I and 11.77 to 67.39 nM for hCA II. nih.govnih.gov The inhibitory mechanism often involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site, a classic interaction for CA inhibitors. researchgate.net Structure-activity relationship (SAR) studies have highlighted that substitutions on the phenyl ring of the pyrazole carboxamide scaffold significantly influence the inhibitory potency and isoform selectivity. ijirset.com
| Compound Type | Target Isozyme | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazole-carboxamide sulfonamides (Series 1) | hCA I | 0.063–3.368 µM | sigmaaldrich.com |
| Pyrazole-carboxamide sulfonamides (Series 1) | hCA II | 0.007–4.235 µM | sigmaaldrich.com |
| Pyrazole derivatives (Series 2) | hCA I | 5.13–16.9 nM | nih.gov |
| Pyrazole derivatives (Series 2) | hCA II | 11.77–67.39 nM | nih.gov |
| Pyrazole-3,4-dicarboxamide sulfonamides | hCA I | 2.84–112.44 µM | nih.gov |
| Pyrazole-3,4-dicarboxamide sulfonamides | hCA II | 2.56–31.17 µM | nih.gov |
Gamma-Aminobutyric Acid (GABA) Receptor Modulation
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the GABA type A (GABA-A) receptors, are established targets for drugs with sedative, anxiolytic, and anticonvulsant effects. mdpi.comnih.gov GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron. mdpi.com
Research has shown that certain aryl pyrazole derivatives can differentially modulate the function of GABA-A receptors. One study investigating compounds chemically related to the cannabinoid receptor antagonist rimonabant (B1662492) found that some flexible pyrazole analogues potentiated GABA-evoked chloride currents in recombinant α1β2γ2L GABA-A receptors. Conversely, other, more constrained pyrazole derivatives did not affect the receptor function on their own but acted as antagonists to the potentiating effects of the first group of compounds. This suggests that the molecular structure of the pyrazole analogue is a key determinant of its activity at the GABA-A receptor. The modulatory effects appear to involve the benzodiazepine (B76468) binding site, as the potentiating effect of one compound was antagonized by flumazenil.
| Compound | Structure Type | Effect on GABA-A Receptor Function | Reference |
|---|---|---|---|
| 6Bio-R | Flexible | Potentiation of GABA-evoked Cl⁻ currents | |
| 14Bio-R | Flexible | Potentiation of GABA-evoked Cl⁻ currents | |
| NESS 0327 | Constrained | No direct effect; Antagonist of 6Bio-R and rimonabant potentiation | |
| GP1a | Constrained | No direct effect; Antagonist of 6Bio-R | |
| GP2a | Constrained | No direct effect; Antagonist of 6Bio-R |
Peroxisome Proliferator-Activated Receptors (PPAR) Agonist Activities
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism. The three subtypes, PPARα, PPARβ/δ, and PPARγ, are important therapeutic targets for metabolic disorders. PPARγ, in particular, is the target of the thiazolidinedione class of antidiabetic drugs.
Several pyrazole-based derivatives have been designed and synthesized as PPARγ modulators. One study reported a series of 2,4-thiazolidinedione (B21345) derivatives combined with a pyrazole moiety. Molecular docking studies predicted that these compounds bind to the ligand-binding domain of PPARγ, interacting with key amino acid residues like HIS 449, TYR 473, and SER 289. Subsequent in vitro assays confirmed their activity, with several compounds showing significant PPARγ transactivation. For example, compound 5o demonstrated 52.06% transactivation compared to the reference drug rosiglitazone (B1679542) (85.30%) and elevated PPARγ gene expression by 2.35-fold. Other research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective PPARα agonists, demonstrating that the pyrazole scaffold is a viable starting point for developing isoform-selective PPAR modulators. sigmaaldrich.com
| Compound | PPARγ Transactivation (%) | Fold Increase in PPARγ Gene Expression | Reference |
|---|---|---|---|
| 5o | 52.06 | 2.35 | |
| 5n | 51.30 | Not Reported | |
| 5a | 48.65 | Not Reported | |
| 5i | 43.13 | Not Reported | |
| 5b | 40.36 | Not Reported | |
| Rosiglitazone (Reference) | 85.30 | 1.27 | |
| Pioglitazone (Reference) | 65.22 | 1.60 |
Alpha-Glucosidase Inhibitory Activity
Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, making it a validated target for managing type 2 diabetes mellitus.
Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for developing new α-glucosidase inhibitors. A study on acyl pyrazole sulfonamides found that all synthesized compounds were more potent inhibitors of α-glucosidase than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 µM). One derivative, compound 5a, exhibited particularly high activity with an IC₅₀ value of 1.13 µM. Another series of novel pyrazole-phenyl semicarbazone derivatives also showed excellent in vitro yeast α-glucosidase inhibition, with IC₅₀ values ranging from 65.1 to 695.0 µM, significantly more potent than acarbose (IC₅₀ = 750.0 µM). These findings highlight the potential of the pyrazole carboxamide framework in designing effective α-glucosidase inhibitors.
| Compound/Series | IC₅₀ Value (µM) | Reference |
|---|---|---|
| Acyl pyrazole sulfonamide (5a) | 1.13 ± 0.06 | |
| Acyl pyrazole sulfonamides (5a-k) | 1.13 - 28.27 | |
| Pyrazole-phenyl semicarbazones | 65.1 - 695.0 | |
| Acarbose (Standard) | 35.1 ± 0.14 | |
| Acarbose (Standard) | 750.0 |
Topoisomerase Inhibition Studies
Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. They are a key target for antibacterial and anticancer drugs. The identification of novel Topoisomerase II (Topo II) inhibitors is an active area of research.
A series of novel coumarin-pyrazole carboxamide derivatives has been designed and synthesized as potential Topo II inhibitors. Several of these compounds exhibited potent inhibition against Topo II and Topo IV, with IC₅₀ values ranging from 9.4 to 25 mg/L. In addition to their enzymatic inhibition, these compounds also showed significant antibacterial activity against destructive bacteria. For instance, compound 8III-k was more effective against Escherichia coli than the standard antibiotic ciprofloxacin, and compound 8V-c showed excellent activity against Salmonella. Molecular docking studies suggest these compounds bind effectively to the enzyme's active site, providing a basis for the development of new Topo II-inhibiting bactericides.
| Compound | Target | IC₅₀ (mg/L) | Antibacterial Activity (MIC) | Reference |
|---|---|---|---|---|
| 8III-k | Topo II & IV | 9.4 - 25 | 0.25 mg/L vs. E. coli | |
| 8V-c | Topo II & IV | 9.4 - 25 | 0.05 mg/L vs. Salmonella | |
| 8V-k | Topo II & IV | 9.4 - 25 | Not Reported | |
| Ciprofloxacin (Reference) | - | - | 0.5 mg/L vs. E. coli; 0.25 mg/L vs. Salmonella |
Other Identified Molecular Targets and Pathways
The structural versatility of the 4-Amino-1H-pyrazole-5-carboxamide scaffold has led to the exploration of its analogues against a multitude of other biological targets.
Succinate (B1194679) Dehydrogenase (SDH): Pyrazole carboxamide derivatives are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in pathogenic fungi. Novel pyrazole carboxamides containing a diarylamine scaffold have shown potent antifungal activity against phytopathogenic fungi like Rhizoctonia solani, with efficacy exceeding that of commercial fungicides like fluxapyroxad (B1673505) and thifluzamide (B1681302) in some cases.
Anticancer Targets: The anticancer potential of pyrazole derivatives is linked to their ability to interact with numerous targets involved in cancer cell proliferation and survival. These targets include protein kinases (e.g., CDKs, PI3K), growth factor receptors (e.g., EGFR, VEGF), and enzymes like topoisomerase II. Some derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
μ-Opioid Receptor (MOR): In the search for safer analgesics, pyrazole-1-carboxamide derivatives have been developed as Gi-biased μ-opioid receptor (MOR) agonists. One optimized compound demonstrated potent analgesic effects in rodent models of neuropathic pain without recruiting the β-arrestin pathway, which is associated with many of the undesirable side effects of traditional opioids.
Calcium-Dependent Protein Kinase 1 (CDPK1): For the treatment of cryptosporidiosis, an intestinal illness caused by the parasite Cryptosporidium, 5-aminopyrazole-4-carboxamide based "bumped-kinase inhibitors" (BKIs) have been developed. These compounds potently inhibit the parasite's calcium-dependent protein kinase 1 (CpCDPK1), which is essential for parasite invasion and growth, thereby reducing infection in preclinical models.
Structure Activity Relationship Sar Studies of 4 Amino 1h Pyrazole 5 Carboxamide Derivatives
Impact of Structural Modifications on Biological Potency and Selectivity
Systematic modification of the 4-amino-1H-pyrazole-5-carboxamide core has led to the discovery of potent and selective inhibitors for various biological targets. Research has shown that even minor chemical alterations can have a profound impact on biological efficacy.
For instance, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were synthesized as covalent inhibitors. The representative compound 10h from this series showed nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant. nih.gov X-ray crystallography confirmed that this compound binds irreversibly to FGFR1, highlighting a successful structure-based design approach to overcome drug resistance. nih.gov
Similarly, in the pursuit of treatments for the parasitic disease cryptosporidiosis, 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have been explored. nih.gov Modifications to the scaffold were aimed at reducing potential cardiotoxicity while maintaining potent inhibition of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1). This iterative process led to the identification of preclinical candidates with acceptable safety and efficacy profiles in mouse models. nih.gov
In the context of anticancer agents, derivatives of 1H-pyrazole-3-carboxamide were optimized as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4), which are implicated in acute myeloid leukemia (AML). mdpi.comresearchgate.net A step-by-step structural optimization revealed that the combination of a piperazine (B1678402) ring in a hydrophilic pocket, a benzene (B151609) ring linker, and a larger fused ring in a deep hydrophobic pocket dramatically enhanced inhibitory activity. mdpi.com Compound 8t, a product of this optimization, demonstrated significantly greater potency against FLT3 than the parent compound, FN-1501. mdpi.comresearchgate.net
The versatility of the pyrazole (B372694) scaffold is further demonstrated in its application as carbonic anhydrase (CA) inhibitors. mdpi.com SAR studies on these derivatives showed that incorporating a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring was advantageous for inhibiting the hCA IX isoform. mdpi.com
| Core Scaffold | Target | Key Structural Modifications | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxamide | FGFR1, FGFR2, FGFR3, FGFR2 V564F | Introduction of a covalent warhead | Potent, irreversible pan-FGFR inhibition with nanomolar activity (e.g., compound 10h) | nih.gov |
| 5-Aminopyrazole-4-carboxamide | CpCDPK1 | Alterations of R groups on the core scaffold | Maintained high potency against the target kinase while reducing cardiotoxicity | nih.gov |
| 1H-Pyrazole-3-carboxamide | FLT3, CDK2/4 | Combination of piperazine, benzene linker, and a bulky fused ring | Significantly increased inhibitory activity (e.g., compound 8t was ~10x more potent than lead compound) | mdpi.comresearchgate.net |
| 1H-Pyrazole-5-carboxamide | Carbonic Anhydrase (hCA IX) | Fusion of a 5,6-dimethoxy-2,3-dihydro-1H-indene ring | Beneficial for hCA IX inhibitory activity | mdpi.com |
| 1-Aryl-1H-pyrazole-imidazoline | Trypanosoma cruzi | Addition of Br, Cl, or methyl substituents at the para-position of the 1-aryl group | Increased potency against intracellular amastigotes | nih.govnih.gov |
Positional Isomerism Effects on Molecular Recognition
The specific placement of substituents on the pyrazole ring and its associated side chains is a critical determinant of molecular recognition and biological function. The relative positions of functional groups dictate the molecule's ability to form key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the target protein's binding site.
Studies on 1-aryl-1H-pyrazole-imidazoline derivatives as potential agents against Trypanosoma cruzi revealed that the position of substituents on the aryl ring was crucial. The increased potency was specifically linked to the placement of bromine, chlorine, or methyl groups at the para-position of the 1-aryl ring. nih.govnih.gov This suggests that the para position is optimal for interaction with a specific sub-pocket in the target protein, likely a cysteine protease. nih.gov
Further evidence comes from the SAR of pyrazole-carboxamides as carbonic anhydrase inhibitors. mdpi.com The activity against different isoforms was highly dependent on the substitution pattern. For example, a 2-hydroxy-5-methylphenyl group at the C-3 position combined with an N-[4-(aminosulfonyl) phenyl] carboxamide at the C-5 position resulted in potent hCA IX inhibitory activity. mdpi.com Shifting these substituents to other positions or altering them would likely disrupt the precise geometry required for optimal binding to the zinc ion and surrounding amino acid residues in the enzyme's active site.
Rational Design Principles for Optimized Biological Activity
The development of potent and selective 4-amino-1H-pyrazole-5-carboxamide derivatives increasingly relies on rational design principles, which leverage structural information to guide the synthesis of optimized molecules. nih.govresearchgate.net
A primary strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein. This approach was successfully employed to develop pan-FGFR covalent inhibitors. nih.gov By understanding the architecture of the FGFR active site, researchers could design molecules that not only fit snugly but also form an irreversible covalent bond with a nearby cysteine residue, leading to enhanced potency and duration of action. nih.gov Similarly, molecular docking was used to elucidate the binding mode of a highly potent 1H-pyrazole-3-carboxamide derivative (compound 8t) within the ATP-binding site of CDK2 and FLT3, confirming that its pyrazole-3-carboxamide skeleton formed conserved hydrogen bonds with the hinge region of both kinases. mdpi.com
Another powerful approach is ligand-based drug design , which involves the iterative modification of a known active compound or "hit." This was demonstrated in the optimization of a hit compound identified as a T. cruzi cysteine protease inhibitor. nih.gov By designing a small library of analogs with modifications intended to modulate polarity and enhance interactions with hydrophobic domains, researchers were able to significantly improve the compound's potency. nih.gov The optimization of the FLT3 inhibitor FN-1501 into more potent derivatives is another clear example of this principle. mdpi.comresearchgate.net
These rational approaches facilitate the efficient exploration of chemical space, enabling the design of molecules with improved activity, better selectivity, and more favorable pharmacokinetic profiles, thereby accelerating the drug discovery process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the physicochemical properties that govern activity and in predicting the potency of novel, unsynthesized molecules.
Several QSAR studies have been conducted on pyrazole derivatives to guide the design of more effective therapeutic agents. In one study, 2D-QSAR models were developed for a series of 1H-pyrazole-1-carbothioamide derivatives acting as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govacs.org Using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS), the models revealed that the inhibitory activity was significantly influenced by adjacency distance matrix descriptors, which relate to the topology and connectivity of the molecule. nih.govacs.org
In a more advanced approach, a receptor-based hybrid 3D-QSAR study was performed on aminopyrimidinyl pyrazole analogs to design potent Polo-like kinase 1 (PLK1) inhibitors. mdpi.com This study combined two different datasets to create robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. The resulting models had strong statistical validity (CoMFA: q² = 0.628, r² = 0.905; CoMSIA: q² = 0.580, r² = 0.895) and provided contour maps that visualized the steric, electrostatic, and other fields around the molecules. mdpi.com These maps are invaluable for identifying regions where modifications would likely increase or decrease biological activity.
Another study on pyrazole-benzimidazolone hybrids used both Multiple Linear Regression (MLR) and Neural Network (NN) methods to build QSAR models for predicting inhibitory activity against the HPPD receptor. biointerfaceresearch.com The models showed a strong correlation between activity and five specific electronic descriptors calculated using Density Functional Theory (DFT), with the neural network model achieving a very high correlation coefficient (R = 0.978). biointerfaceresearch.com
| Pyrazole Scaffold | Target | QSAR Method | Key Findings / Important Descriptors | Reference |
|---|---|---|---|---|
| 1H-Pyrazole-1-carbothioamide | EGFR Kinase | 2D-QSAR (SW-MLR, PLS) | Activity was highly influenced by adjacency distance matrix descriptors (topological properties). | nih.govacs.org |
| Aminopyrimidinyl Pyrazole | PLK1 | Hybrid 3D-QSAR (CoMFA, CoMSIA) | Generated robust models and contour maps indicating favorable steric and electrostatic regions for substitution. | mdpi.com |
| Pyrazole-benzimidazolone | HPPD Receptor | QSAR (MLR, NN) | Activity strongly correlated with five electronic descriptors calculated by DFT. The NN model was highly predictive (R=0.978). | biointerfaceresearch.com |
4 Amino 1h Pyrazole 5 Carboxamide As a Core Medicinal Chemistry Scaffold
Strategic Design and Synthesis of Pyrazole-Based Lead Compounds
The pyrazole (B372694) nucleus is considered a privileged scaffold in drug discovery due to its synthetic accessibility and its ability to serve as a bioisosteric replacement for other chemical moieties. nih.gov The strategic design of lead compounds based on the 4-amino-1H-pyrazole-5-carboxamide scaffold involves leveraging its structural features to optimize interactions with biological targets. The pyrazole ring itself is aromatic and contains both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N), allowing for multiple interaction points within a target's binding site. nih.govglobalresearchonline.net
The design process often focuses on structure-based modifications to enhance potency and selectivity. mdpi.com For instance, in the development of kinase inhibitors, the pyrazole core can act as a hinge-binder, mimicking the adenine (B156593) component of ATP. nih.govrsc.org Substituents can be strategically added to the amino and carboxamide groups, as well as to the nitrogen atom of the pyrazole ring, to explore different chemical spaces and improve pharmacokinetic and pharmacodynamic properties.
The synthesis of such derivatives can be complex. A general approach may involve the initial construction of the substituted pyrazole ring, followed by functional group manipulations. For example, a synthetic route for 1H-pyrazole-3-carboxamide derivatives involved creating intermediates by coupling p-nitrobenzoic acid with corresponding amines, followed by hydrogenation of the nitro group and subsequent reaction with 4-nitro-1H-pyrazole-3-carbonyl chloride. mdpi.com Another method for creating functionalized aminopyrazoles involves the cyclization of appropriate precursors, which can then be further modified. These multi-step syntheses allow for the controlled introduction of various functional groups to build a library of compounds for screening. mdpi.com
Pyrazole and Dihydropyrazole Architectures as Versatile Chemical Frameworks
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and three carbon atoms. globalresearchonline.net This structure is notable for its aromaticity and the presence of both acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms, which contributes to its chemical versatility. globalresearchonline.net The ability to form various non-covalent interactions, such as hydrogen bonds, makes the pyrazole ring an effective component in designing molecules that can bind to biological targets like enzymes and receptors. nih.gov
The versatility of pyrazole and its partially saturated form, dihydropyrazole, is demonstrated by their presence in a wide range of biologically active compounds. nih.govresearchgate.net These scaffolds are foundational to numerous drugs with applications including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant therapies. globalresearchonline.netmdpi.comnih.gov The popularity of the pyrazole framework in drug development has surged since the 1990s, leading to its incorporation into several top-selling drugs for treating cancers, HIV, and pulmonary hypertension. researchgate.nettandfonline.com The adaptability of the pyrazole core allows medicinal chemists to fine-tune the steric, electronic, and physicochemical properties of lead compounds to achieve desired therapeutic effects. researchgate.net
Comparative Studies with Related Aminopyrazole Isomers (e.g., 3-Aminopyrazoles, 5-Aminopyrazoles)
The position of the amino group on the pyrazole ring significantly influences the biological and physicochemical properties of aminopyrazole isomers, leading to distinct applications in drug design. researchgate.netnih.gov Comparative studies of 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), and 5-aminopyrazoles (5APs) reveal important differences in their therapeutic potential.
4-Aminopyrazoles (4APs): The scaffold of interest, 4-amino-1H-pyrazole-5-carboxamide, belongs to this class. Historically, 4APs have demonstrated less potent anti-inflammatory and anticancer activities compared to their 3AP and 5AP counterparts. nih.gov However, they have garnered attention for other properties, including anticonvulsant and antioxidant activities. nih.govmdpi.com Recent research has expanded their utility, with the design of 4-amino-1H-pyrazole-3-carboxamide derivatives as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) for acute myeloid leukemia. mdpi.com
3-Aminopyrazoles (3APs): This isomer is a well-established scaffold for developing potent kinase inhibitors. mdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, has been used to target cyclin-dependent kinases (CDKs). mdpi.com The 3AP structure is also found in inhibitors for Aurora kinases and has been explored for creating anti-infective agents that target bacterial DNA gyrase and Topoisomerase IV. nih.govnih.gov
5-Aminopyrazoles (5APs): The 5-amino isomer is the most extensively studied in medicinal chemistry due to its remarkable versatility. nih.govmdpi.com The 5-aminopyrazole-4-carboxamide scaffold, a close relative of the subject compound, is particularly prominent. It serves as the foundation for Bumped-Kinase Inhibitors (BKIs) and has been used to develop inhibitors for Bruton's Tyrosine Kinase (BTK), p38 MAP kinase, and Fibroblast Growth Factor Receptors (FGFRs). mdpi.comresearchgate.netnih.govnih.gov The recently approved drug Pirtobrutinib, a BTK inhibitor, features a 5-aminopyrazole core. mdpi.com
| Isomer | Primary Therapeutic Areas | Key Targets | Notable Characteristics |
|---|---|---|---|
| 3-Aminopyrazoles (3APs) | Anticancer, Anti-infective | CDKs, Aurora Kinases, DNA Gyrase | Well-established kinase hinge-binder. mdpi.comnih.gov |
| 4-Aminopyrazoles (4APs) | Anticancer, Anticonvulsant, Antioxidant | FLT3 | Historically less studied for anticancer uses but gaining new interest. mdpi.comnih.gov |
| 5-Aminopyrazoles (5APs) | Anticancer, Anti-inflammatory, Antiparasitic | BTK, p38 MAPK, CDPK1, FGFR | Highly versatile and widely used scaffold; forms the basis of BKIs. mdpi.comnih.gov |
Development of Bumped-Kinase Inhibitors (BKIs) Based on the Scaffold
While much of the development in Bumped-Kinase Inhibitors (BKIs) has focused on the 5-aminopyrazole-4-carboxamide scaffold, the underlying principles are relevant to the broader aminopyrazole class. researchgate.netnih.gov BKIs are a class of ATP-competitive inhibitors designed to be highly selective for kinases that possess a "small gatekeeper" residue (such as glycine) in their ATP-binding pocket. researchgate.net This small residue opens up a hydrophobic pocket that is not accessible in most mammalian kinases, which typically have bulkier gatekeeper residues. researchgate.net The "bump" on the inhibitor fits into this unique pocket, conferring high selectivity for the target kinase, often in parasites, over host kinases. researchgate.net
The 5-aminopyrazole-4-carboxamide framework has been instrumental in creating BKIs targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites like Cryptosporidium parvum, the causative agent of cryptosporidiosis. researchgate.netnih.gov Analogs such as BKI-1708 and BKI-1770, which are based on this scaffold, have demonstrated strong efficacy in preclinical models of the disease. researchgate.netnih.gov The design strategy involves modifying the scaffold to optimize binding within the ATP pocket and the specific hydrophobic pocket created by the small gatekeeper. This approach has led to the development of potent and selective anti-parasitic drug candidates with favorable safety profiles. researchgate.netnih.govnih.gov
Emerging Therapeutic Applications in Preclinical Research
The 4-amino-1H-pyrazole-5-carboxamide scaffold and its isomers are at the forefront of preclinical research for a multitude of diseases, primarily driven by their utility as kinase inhibitors. nih.govnih.govnih.gov
Anticancer Therapies: A major focus of research is in oncology. Pyrazole-based compounds are being investigated as inhibitors for a wide range of kinases implicated in cancer progression.
FLT3 Inhibitors: Derivatives of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide have been synthesized and show potent activity against FLT3, a key target in acute myeloid leukemia (AML). mdpi.com Compound 8t from this series displayed an IC50 of 0.089 nM against FLT3 and also inhibited CDK2/4. mdpi.com
FGFR Inhibitors: To combat drug resistance, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of fibroblast growth factor receptors (FGFRs), targeting both wild-type and gatekeeper mutant forms. nih.gov
Aurora Kinase Inhibitors: The pyrazol-4-yl urea (B33335) derivative AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, which are involved in mitosis. acs.org
Anti-inflammatory Agents: Kinases also play a crucial role in inflammatory signaling pathways.
IRAK4 Inhibitors: The interleukin-1 receptor-associated kinase 4 (IRAK4) is essential for signaling in the IL-1R and Toll-like receptor (TLR) pathways. N-(1H-pyrazol-4-yl)carboxamide and 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been developed as highly potent and selective IRAK4 inhibitors for treating inflammatory diseases. nih.govacs.org
Anti-parasitic Agents: As mentioned, the development of BKIs has opened new avenues for treating parasitic diseases.
Anti-cryptosporidiosis: 5-Aminopyrazole-4-carboxamide-based BKIs are promising preclinical leads for cryptosporidiosis therapy, showing efficacy in mouse models with acceptable safety parameters. nih.govnih.gov
| Compound Series | Target Kinase/Protein | Therapeutic Application | Reported Activity (Example) |
|---|---|---|---|
| 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | Acute Myeloid Leukemia (AML) | Compound 8t: FLT3 IC50 = 0.089 nM mdpi.com |
| 5-Amino-1H-pyrazole-4-carboxamides | FGFR (wild-type & mutant) | Cancer | Compound 10h: Covalently binds FGFR1 nih.gov |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory Diseases | Potent and kinome-selective inhibitors identified. acs.org |
| 5-Aminopyrazole-4-carboxamide BKIs | CDPK1 | Cryptosporidiosis | BKI-1708 is efficacious at 8 mg/kg in mice. nih.gov |
| Pyrazol-4-yl ureas (e.g., AT9283) | Aurora A/B, JAK2, Abl(T315I) | Cancer | Inhibits cancer cell growth and shows in vivo efficacy. acs.org |
Applications of 4 Amino 1h Pyrazole 5 Carboxamide and Its Derivatives As Chemical Intermediates
Precursors for the Synthesis of Fused Heterocyclic Ring Systems
The polyfunctional nature of 4-amino-1H-pyrazole-5-carboxamide derivatives, possessing nucleophilic centers at the amino group and the ring nitrogen atoms, makes them ideal starting materials for the synthesis of a multitude of fused heterocyclic compounds. These reactions often proceed through cyclization and cycloaddition pathways, yielding intricate molecular scaffolds of significant interest in medicinal and materials chemistry. nih.gov
Pyrazolo[4,3-d]pyrimidine System Synthesis
One of the most prominent applications of 4-amino-1H-pyrazole-5-carboxamide is in the synthesis of the pyrazolo[4,3-d]pyrimidine core. This bicyclic heteroaromatic system is a key structural motif in a variety of biologically active compounds. The synthesis typically involves the condensation of the aminopyrazole carboxamide with a suitable one-carbon synthon, such as formamide (B127407) or orthoformates. This reaction leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole (B372694) core. Further functionalization of the resulting pyrazolo[4,3-d]pyrimidinone allows for the introduction of various substituents, enabling the modulation of the molecule's biological activity.
For instance, treatment of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide at high temperatures yields the corresponding pyrazolo[3,4-d]pyrimidinone. Subsequent chlorination with phosphorus oxychloride provides a reactive intermediate that can be further modified. This versatility has been exploited in the development of novel compounds with potential therapeutic applications.
Other Condensed Heterocyclic Structures
The utility of 4-amino-1H-pyrazole-5-carboxamide and its analogs extends beyond the synthesis of pyrazolo[4,3-d]pyrimidines to a diverse range of other fused heterocyclic systems. These include, but are not limited to, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d] nbinno.comresearchgate.netresearchgate.nettriazines. nih.govnih.govnih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 3-amino-1H-pyrazole derivatives with β-dicarbonyl compounds or their equivalents. researchgate.netmdpi.com The regioselectivity of this condensation reaction is a key aspect, and various strategies have been developed to control the formation of the desired isomer. Microwave-assisted synthesis has been shown to be an efficient method for promoting these cyclization reactions. researchgate.net
Pyrazolo[3,4-b]pyridines can be accessed through the condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. nih.gov The reaction conditions can be tuned to favor the formation of specific regioisomers. This scaffold is of interest due to its presence in various bioactive molecules.
Furthermore, diazotization of 5-amino-1H-pyrazole-4-carbonitriles provides a pathway to pyrazolo[3,4-d] nbinno.comresearchgate.netresearchgate.nettriazin-4-ones , which are purine (B94841) analogs with potential biological activities. nih.gov This transformation highlights the versatility of the amino and carboxamide functionalities in constructing diverse heterocyclic frameworks.
Intermediates in the Synthesis of Complex Organic Molecules
The structural framework of 4-amino-1H-pyrazole-5-carboxamide is a recurring motif in a multitude of complex organic molecules, particularly those with pronounced biological activities. Its derivatives serve as crucial intermediates in the multi-step synthesis of pharmaceuticals and other bioactive compounds. mdpi.commdpi.com
A significant area of application is in the development of kinase inhibitors . Many potent and selective kinase inhibitors feature a pyrazole-based core. For example, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed and synthesized as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which are being investigated for their potential in cancer therapy. nih.gov The pyrazole scaffold provides a rigid framework for the precise orientation of functional groups that interact with the target kinase.
Furthermore, these compounds have been instrumental in the synthesis of potential therapeutics for diseases such as acute myeloid leukemia (AML) . By modifying the structure of known FLT3 inhibitors, novel 1H-pyrazole-3-carboxamide derivatives have been developed with potent activity against this hematological malignancy. mdpi.com
The versatility of the aminopyrazole carboxamide core allows for its incorporation into a wide range of molecular architectures, making it an invaluable tool for medicinal chemists in the discovery and development of new drugs. nih.gov
Utility in Agrochemical Research and Crop Protection Agents
The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this structural motif. nbinno.comnih.gov Derivatives of 4-amino-1H-pyrazole-5-carboxamide serve as key intermediates in the synthesis of a variety of crop protection agents, including herbicides, fungicides, and insecticides.
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes in pests or weeds. The pyrazole ring and its substituents can be systematically modified to optimize efficacy, selectivity, and environmental profile.
The following table provides examples of the types of agrochemical agents derived from pyrazole intermediates.
| Agrochemical Class | Target | Example of Pyrazole-based Active Ingredient |
| Herbicides | Inhibition of specific plant enzymes | Pyrazosulfuron-ethyl |
| Fungicides | Disruption of fungal respiration | Penthiopyrad |
| Insecticides | Interference with insect nervous system | Fipronil |
Role in Advanced Material Science Applications
In recent years, the unique photophysical and electronic properties of pyrazole derivatives have garnered significant attention in the field of materials science. nbinno.comresearchgate.net These compounds are being explored for their potential applications in the development of advanced materials, particularly in the area of organic electronics.
One of the most promising applications is in the fabrication of Organic Light-Emitting Diodes (OLEDs) . Pyrazole-based materials can be utilized as emitters, hosts, or charge-transporting layers in OLED devices. nbinno.comresearchgate.net The ability to tune the electronic properties of the pyrazole core through chemical modification allows for the development of materials with specific emission colors and high quantum efficiencies. For instance, lanthanide complexes with pyrazolecarboxylate ligands have shown promise as luminescent materials for OLEDs. researchgate.net
The development of novel pyrazole-containing polymers and functional dyes is also an active area of research. These materials have potential applications in areas such as sensors, organic solar cells, and nonlinear optics. The inherent thermal stability and tunable electronic characteristics of the pyrazole scaffold make it an attractive building block for the creation of new functional materials with tailored properties. nbinno.com
Future Research Directions and Perspectives for 4 Amino 1h Pyrazole 5 Carboxamide Dihydrochloride
Development of Innovative Synthetic Methodologies
Future research will likely prioritize the development of more efficient, sustainable, and innovative methods for synthesizing 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride (B599025) and its analogs. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, modern synthetic chemistry offers numerous avenues for improvement. nih.govmdpi.com
Key areas for future development include:
Multicomponent Reactions (MCRs): Expanding the use of one-pot, multicomponent reactions can significantly improve synthetic efficiency, reduce waste, and allow for the rapid generation of a diverse library of derivatives. mdpi.com For instance, four-component reactions have been successfully used to produce complex pyrano[2,3-c]pyrazoles in an aqueous medium, a green chemistry approach that could be adapted for this compound class. mdpi.comias.ac.in
Novel Catalysis: The exploration of advanced catalytic systems represents a major frontier. This includes the use of nano-catalysts, such as copper immobilized on layered double hydroxides or Ag/ZnO nanoparticles, which have demonstrated high activity and selectivity in synthesizing related 5-amino-1H-pyrazole derivatives. nih.govnih.gov These catalysts often allow for milder reaction conditions and are frequently reusable, aligning with the principles of green chemistry. nih.govresearchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry can enable better control over reaction parameters, improve safety, and facilitate scalability. Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various pyrazole syntheses. ias.ac.in
| Synthetic Methodology | Key Advantages for Future Research | Potential Application |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. mdpi.com | Efficiently create and screen analogs of 4-Amino-1H-pyrazole-5-carboxamide. |
| Advanced Catalysis (e.g., Nanocatalysts) | High efficiency, reusability, mild reaction conditions, eco-friendliness. nih.govresearchgate.net | Develop sustainable manufacturing processes for the target compound. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. ias.ac.in | Accelerate the synthesis of derivatives for structure-activity relationship studies. |
| Flow Chemistry | Improved scalability, safety, and process control. | Enable large-scale, continuous production for further development. |
Deeper Mechanistic Elucidation of Biological Actions
While the broader class of aminopyrazole carboxamides is known to target various biological molecules, particularly protein kinases, a detailed mechanistic understanding of 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride is a critical area for future investigation. nih.govnih.govmdpi.com Research should move beyond identifying primary targets to understanding the full scope of the compound's cellular and systemic effects.
Future mechanistic studies could involve:
Structural Biology: Obtaining co-crystal structures of the compound bound to its protein targets can provide atomic-level insights into its binding mode. This information is invaluable for explaining its potency and selectivity and for guiding the rational design of next-generation analogs. nih.gov
Proteomics and Metabolomics: Using techniques like label-free quantitative proteomics can reveal how the compound alters protein expression levels within cells, uncovering downstream effects and potential off-target interactions. nih.gov One study on a different pyrazole carboxamide identified 142 differentially expressed proteins in the fungus Rhizoctonia solani, pointing to effects on mitochondria and ribosomes. nih.gov
Enzyme Kinetics and Biophysical Assays: In-depth kinetic studies can clarify the nature of target inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), while biophysical methods can validate target engagement in a cellular context.
Exploration of Undiscovered Molecular Targets and Pathways
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. mdpi.com This versatility suggests that this compound may have undiscovered therapeutic potential beyond its currently known activities.
Future research should focus on:
Phenotypic Screening: Employing high-throughput phenotypic screens, where the compound is tested against a panel of cell lines or disease models without a preconceived target, can uncover unexpected biological activities.
Chemoproteomics: Advanced chemical proteomics techniques, such as activity-based protein profiling (ABPP), can be used to identify novel protein targets directly in complex biological systems.
Target Deconvolution: If a novel phenotype is discovered, subsequent target deconvolution studies will be essential to identify the molecular target(s) responsible for the observed effect. This could involve affinity chromatography, genetic approaches (e.g., CRISPR screens), or computational predictions.
| Exploration Strategy | Objective | Potential Outcome |
|---|---|---|
| Phenotypic Screening | Identify novel biological effects in various disease models. | Discovery of new therapeutic applications (e.g., antiviral, neuroprotective). nih.gov |
| Chemoproteomics | Identify the full spectrum of protein binding partners in a native biological context. | Uncovering novel on-targets and understanding potential off-target effects. |
| Target Deconvolution | Pinpoint the specific molecular target responsible for a desired phenotypic effect. | Validation of a new mechanism of action for drug development. |
| Library Screening | Test the compound against diverse panels of kinases, GPCRs, and other target classes. | Identification of activity against targets like KSP kinesin or nitric oxide synthases. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for the future development of this compound. nih.govbohrium.com These computational tools can accelerate the design-synthesize-test cycle and improve the probability of success. researchgate.net
Future directions include:
De Novo Design: Utilizing generative AI models to design novel analogs with optimized properties. These models can learn the complex relationships between chemical structure and biological activity to propose new molecules with enhanced potency and better selectivity. mdpi.comnih.gov
Predictive Modeling: Developing robust QSAR (Quantitative Structure-Activity Relationship), ADME (Absorption, Distribution, Metabolism, Excretion), and toxicity models tailored to the pyrazole scaffold. This will enable the in silico prediction of a compound's properties before committing resources to its synthesis. mdpi.com
Synthesis Planning: Employing AI-powered retrosynthesis tools to discover novel and more efficient synthetic routes to the target compound and its derivatives.
Expanding Interdisciplinary Applications in Chemical Biology
Beyond direct therapeutic use, this compound can serve as a valuable tool in chemical biology to probe and understand complex biological processes. Future research should explore its development as a chemical probe.
Potential interdisciplinary applications include:
Development of Tool Compounds: Modifying the core structure by incorporating tags such as biotin (B1667282) or fluorescent dyes. These modified probes can be used in pull-down assays to identify binding partners or in cellular imaging to visualize the localization and dynamics of the target protein.
Ligand for Materials Science: Pyrazole derivatives have found applications as ligands for transition metal-catalyzed reactions and in supramolecular chemistry. lifechemicals.com Future work could explore the use of this compound in the development of novel sensors or functional materials.
Probing Drug Resistance: Using the compound and its analogs to study the mechanisms of drug resistance. By identifying mutations that confer resistance, researchers can gain a deeper understanding of the target's biology and design next-generation inhibitors that can overcome it. nih.gov
Q & A
Q. What synthetic routes are commonly employed for preparing 4-amino-1H-pyrazole-5-carboxamide dihydrochloride?
The synthesis typically involves condensation reactions of 5-aminopyrazole precursors with carboxamide-forming reagents. For example, intermediates like 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitrile can undergo formimidate formation using trimethyl orthoformate, followed by amidation . The dihydrochloride salt is then obtained via acidification with HCl, leveraging the enhanced stability and solubility of dihydrochloride salts in polar solvents .
Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?
Dihydrochloride salts generally exhibit higher aqueous solubility and stability compared to free bases or monohydrochloride forms. This is critical for in vitro assays requiring precise solubility profiles. The dihydrochloride form also reduces hygroscopicity, improving handling and long-term storage .
Q. What analytical techniques are recommended for characterizing purity and structure?
- NMR spectroscopy : To confirm the pyrazole backbone and substitution patterns.
- HPLC with UV detection : For purity assessment (e.g., >99% purity criteria in pharmaceutical-grade synthesis) .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as seen in structurally related pyrazole derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Key strategies include:
- Temperature control : Maintaining <80°C during formimidate formation to avoid side reactions .
- Catalyst selection : Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for efficient amide coupling .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
Q. What are the stability challenges of this compound under experimental conditions?
- pH sensitivity : Degradation occurs in strongly alkaline conditions (>pH 9), necessitating buffered solutions in biological assays.
- Thermal stability : Decomposition is observed above 150°C, requiring controlled drying protocols .
- Light sensitivity : UV exposure may induce photolytic byproducts; amber glassware is recommended for storage .
Q. How do structural modifications of the pyrazole core affect biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance binding to kinase targets by modulating electron density .
- Dihydrochloride vs. free base : The salt form improves bioavailability by enhancing dissolution rates in physiological media .
- Case study : Analogous dihydrochloride compounds (e.g., Bomedemstat dihydrochloride) show improved LSD1 inhibition due to increased cellular uptake .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Predict interactions with enzymes like phosphodiesterases or kinases using PyMOL or AutoDock.
- DFT calculations : Analyze charge distribution to rationalize substituent effects on reactivity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for dihydrochloride salts of pyrazole derivatives: How to validate data?
- Source variability : Melting points may differ due to polymorphic forms or residual solvents. Cross-reference peer-reviewed crystallography data (e.g., Acta Crystallographica ) with in-house differential scanning calorimetry (DSC).
- Example : A related compound, 5-chloro-1-phenyl-1H-pyrazole, shows a melting point of 78–79°C in commercial catalogs , but X-ray data may reveal alternative crystalline phases .
Methodological Recommendations
Best practices for handling hygroscopic dihydrochloride salts in air-sensitive reactions:
Q. How to design controlled experiments for assessing enzymatic inhibition by this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
